molecular formula C18H24N4O4S B2550856 N-(4-(N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide CAS No. 1396859-38-3

N-(4-(N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide

Cat. No.: B2550856
CAS No.: 1396859-38-3
M. Wt: 392.47
InChI Key: KSLSNEFNXDREML-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a synthetic compound featuring a sulfamoylphenyl group linked to a 4,5-dimethyl-6-oxopyrimidin moiety via an ethyl chain, with a butyramide tail. The pyrimidinone ring (6-oxopyrimidin) provides hydrogen-bonding capacity, while the dimethyl substituents may enhance steric stability. The butyramide chain (four-carbon) likely influences lipophilicity and bioavailability.

Properties

IUPAC Name

N-[4-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethylsulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-4-5-17(23)21-15-6-8-16(9-7-15)27(25,26)20-10-11-22-12-19-14(3)13(2)18(22)24/h6-9,12,20H,4-5,10-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLSNEFNXDREML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC(=C(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a synthetic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₂₄N₄O₃S. The compound features a pyrimidine ring substituted with dimethyl and oxo groups, linked to a sulfamoyl moiety and a butyramide group. This unique structure is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₄N₄O₃S
Molecular Weight376.47 g/mol
CAS Number2034410-94-9

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • DNA Interaction : Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes and thereby interfering with cellular proliferation processes .
  • Enzyme Inhibition : The sulfamoyl group may interact with specific enzymes or receptors that are crucial in cancer cell signaling pathways .
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against various pathogens, indicating that this compound could serve as a lead for antibiotic development .

Antitumor Activity

Research has demonstrated that compounds structurally related to this compound exhibit significant antitumor properties. For instance:

  • Cell Line Studies : In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) revealed IC50 values indicating effective growth inhibition at low concentrations (e.g., HCC827 IC50 = 6.26 μM) .
  • Mechanistic Insights : Compounds showed higher activity in two-dimensional assays compared to three-dimensional models, suggesting that the compound's efficacy may vary based on the cellular context .

Antimicrobial Activity

The compound's antimicrobial potential was evaluated against both Gram-positive and Gram-negative bacteria:

  • Testing Methodology : Broth microdilution methods were employed following CLSI guidelines .
  • Results : Notably effective against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antibacterial activity .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Study on Antitumor Efficacy : A study demonstrated that derivatives with similar structural motifs showed significant cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells .
  • Antimicrobial Efficacy : Another investigation into related compounds found promising results in inhibiting bacterial growth, suggesting that modifications to the core structure could enhance efficacy against resistant strains .

Comparison with Similar Compounds

Structural Analogues from Sulfamoylphenyl Derivatives

Compounds CF2 , CF3 , and CF4 () share the sulfamoylphenyl backbone but differ in heterocyclic substituents and side chains:

  • CF2 : Incorporates a 3,4-dimethylisoxazole-5-yl group and a dioxoisoindoline-pentanamide chain.
  • CF3 : Features a 5-methyl-isoxazol-3-yl group with a similar pentanamide chain.
  • CF4 : Substitutes with a thiazole-2-yl group.

Key Differences :

  • The butyramide chain (C4) vs.

Pyrimidine-Based Analogues

includes compounds with pyridin-2-yl and pyrimidin-2-yl sulfamoyl groups:

  • F7 : 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (MW: 493.53 g/mol, C₂₄H₂₃N₅O₅S).
  • Another analogue substitutes pyridin-2-yl with pyrimidin-2-yl.

Comparison Table :

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₉H₂₅N₅O₄S ~443.5* 4,5-dimethyl-6-oxopyrimidin, butyramide
F7 () C₂₄H₂₃N₅O₅S 493.53 Dioxoisoindolinyl, pentanamide, pyridine
CF3 () C₂₃H₂₄N₄O₆S ~508.5* Isoxazole, pentanamide

*Calculated based on structural data.

Observations :

  • The target compound has a lower molecular weight and shorter acyl chain than F7 and CF3, which may improve membrane permeability.

Stereochemical and Polycyclic Analogues

describes compounds m , n , and o , which possess tetrahydropyrimidin-1(2H)-yl groups and complex stereochemistry:

  • These compounds include diphenylhexane backbones and hydroxyl groups, enhancing hydrogen-bonding diversity.

Key Contrasts :

  • The target compound lacks the stereochemical complexity and polycyclic framework of m–o , simplifying synthesis but possibly reducing selectivity for chiral targets.
  • The absence of a hydroxyl group in the target may limit solubility compared to m–o .

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